molecular formula C16H15Cl2NOS B5855242 N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide

N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide

Cat. No.: B5855242
M. Wt: 340.3 g/mol
InChI Key: AWBORAVNRLAJKS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide: is an organic compound characterized by the presence of chlorobenzyl groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form the intermediate 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 4-chlorobenzylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzyl groups.

    Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound may be used to study the effects of sulfanyl-containing compounds on cellular processes. It can serve as a model compound to investigate the interactions between sulfanyl groups and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties, including its potential as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the chlorobenzyl groups can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

    N-(4-chlorobenzyl)acetamide: This compound lacks the sulfanyl group and has different chemical properties.

    N-(4-chlorobenzyl)-4-chlorobenzaldimine: This compound has an imine group instead of the sulfanyl linkage.

    N-(4-chlorobenzyl)-N-methylacetamide: This compound has a methyl group instead of the sulfanyl linkage.

Uniqueness: N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is unique due to the presence of both chlorobenzyl and sulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-14-5-1-12(2-6-14)9-19-16(20)11-21-10-13-3-7-15(18)8-4-13/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBORAVNRLAJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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